molecular formula C25H15ClN2O4 B11543997 N-[4-chloro-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]-1-hydroxynaphthalene-2-carboxamide

N-[4-chloro-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]-1-hydroxynaphthalene-2-carboxamide

Cat. No.: B11543997
M. Wt: 442.8 g/mol
InChI Key: RQZAUKPTDOLJPL-UHFFFAOYSA-N
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Description

N-[4-CHLORO-3-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)PHENYL]-1-HYDROXYNAPHTHALENE-2-CARBOXAMIDE is a complex organic compound characterized by its unique structure, which includes a chlorinated phenyl group, an isoindole moiety, and a hydroxynaphthalene carboxamide group. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[4-CHLORO-3-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)PHENYL]-1-HYDROXYNAPHTHALENE-2-CARBOXAMIDE typically involves multi-step organic reactions. One common method includes the reaction of 4-chloro-3-nitrobenzoic acid with phthalic anhydride to form an intermediate, which is then reduced to the corresponding amine. This amine is subsequently reacted with 1-hydroxynaphthalene-2-carboxylic acid under appropriate conditions to yield the final product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-efficiency catalysts, and automated systems to ensure consistent quality and yield.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can occur at the nitro group in the intermediate stages of synthesis.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of palladium on carbon (Pd/C) are frequently used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

N-[4-CHLORO-3-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)PHENYL]-1-HYDROXYNAPHTHALENE-2-CARBOXAMIDE has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of N-[4-CHLORO-3-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)PHENYL]-1-HYDROXYNAPHTHALENE-2-CARBOXAMIDE involves its interaction with specific molecular targets. The compound is known to act as a positive allosteric modulator of metabotropic glutamate receptors (mGluRs), particularly mGluR1 and mGluR5 . This modulation enhances the receptor’s response to its natural ligand, leading to various downstream effects in cellular signaling pathways.

Comparison with Similar Compounds

Uniqueness: N-[4-CHLORO-3-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)PHENYL]-1-HYDROXYNAPHTHALENE-2-CARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to modulate mGluRs through a novel allosteric site sets it apart from other similar compounds.

Properties

Molecular Formula

C25H15ClN2O4

Molecular Weight

442.8 g/mol

IUPAC Name

N-[4-chloro-3-(1,3-dioxoisoindol-2-yl)phenyl]-1-hydroxynaphthalene-2-carboxamide

InChI

InChI=1S/C25H15ClN2O4/c26-20-12-10-15(13-21(20)28-24(31)17-7-3-4-8-18(17)25(28)32)27-23(30)19-11-9-14-5-1-2-6-16(14)22(19)29/h1-13,29H,(H,27,30)

InChI Key

RQZAUKPTDOLJPL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2O)C(=O)NC3=CC(=C(C=C3)Cl)N4C(=O)C5=CC=CC=C5C4=O

Origin of Product

United States

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